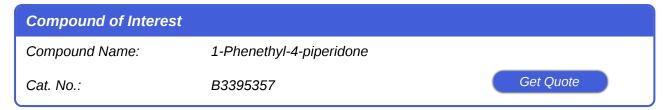


Spectroscopic Profile of 1-Phenethyl-4piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1-Phenethyl-4-piperidone** (NPP), a key intermediate in the synthesis of various pharmaceutical compounds, including fentanyl and its analogs.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The empirical formula for **1-Phenethyl-4-piperidone** is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .[3][4] Spectroscopic analysis confirms the presence of a phenethyl group attached to the nitrogen of a 4-piperidone ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **1-Phenethyl-4- piperidone**. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 1: ¹H NMR Spectroscopic Data for **1-Phenethyl-4-piperidone** in CDCl₃



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.21-7.34	m	5H	Aromatic protons (C ₆ H ₅)
2.81	t	4H	-CH ₂ - (piperidone ring)
2.62-2.91	m	4H	-CH ₂ -CH ₂ - (ethyl bridge)
2.48	t	4H	-CH ₂ - (piperidone ring)

Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]

Table 2: 13C NMR Spectroscopic Data for 1-Phenethyl-4-piperidone in CDCl3

Chemical Shift (δ, ppm)	Assignment
208.9	Carbonyl carbon (C=O)
139.9	Quaternary aromatic carbon (C)
128.6	Aromatic CH
128.4	Aromatic CH
126.2	Aromatic CH
59.3	-CH ₂ -N
53.0	-CH ₂ -
41.2	-CH ₂ -
34.1	-CH ₂ -

Data sourced from multiple references, slight variations may exist due to different experimental conditions.[1][5]



Infrared (IR) Spectroscopy

The IR spectrum of **1-Phenethyl-4-piperidone** is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands for 1-Phenethyl-4-piperidone

Wavenumber (cm ⁻¹)	Description
1703	C=O stretching (strong)
703, 753	C-H bending (aromatic)
1133, 1226	C-N stretching
2765, 2796	C-H stretching (aliphatic)

Data sourced from multiple references.[5]

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **1-Phenethyl-4-piperidone**

m/z	Relative Intensity (%)	Assignment
203	-	Molecular ion [M]+
112	100	[C ₈ H ₁₀ N] ⁺
91	-	[C ₇ H ₇]+ (Tropylium ion)
42	33	[C ₂ H ₄ N] ⁺

Fragmentation data can vary depending on the ionization technique and energy.[4][5]

Experimental Protocols



Detailed methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 11 mg of **1-Phenethyl-4-piperidone** in about 0.75 mL of deuterated chloroform (CDCl₃).[4]
- Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4]

Instrumentation and Acquisition:

- Instrument: Bruker DPX-250 spectrometer or equivalent.[5]
- ¹H NMR Frequency: 250 MHz.[5]
- ¹³C NMR Frequency: 62.5 MHz.[5]
- Solvent: CDCl3.[5]
- Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Gas Chromatography/Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a solution of 1-Phenethyl-4-piperidone in methanol at a concentration of approximately 4 mg/mL.[4]

Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC system or equivalent.[4]
- Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.[4]
- Carrier Gas: Helium at a flow rate of 1.5 mL/min.[4]



- Injector Temperature: 280°C.[4]
- Oven Program: Initial temperature of 100°C for 1.0 min, then ramp to 280°C at 12°C/min, and hold for 9.0 min.[4]
- Mass Spectrometer: Operated in electron ionization (EI) mode.[4]
- MSD Transfer Line Temperature: 280°C.[4]
- MS Source Temperature: 230°C.[4]
- MS Quadrupole Temperature: 150°C.[4]
- Mass Scan Range: 30-550 amu.[4]

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

The spectrum can be obtained from a thin film cast from a chloroform solution.[3]

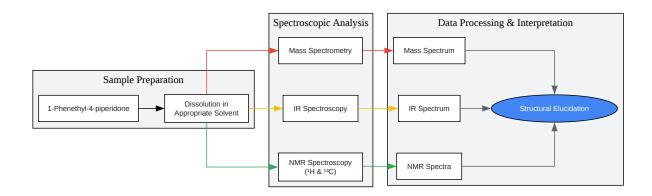
Instrumentation and Conditions:

- Instrument: FTIR spectrometer with a diamond ATR attachment.[4]
- Resolution: 4 cm⁻¹.[4]
- Scans: 32 scans for both the sample and the background.[4]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Phenethyl-4-piperidone**.





Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Phenethyl-4-piperidone|High-Purity Research Chemical [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Phenethyl-4-piperidinone | C13H17NO | CID 96437 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenethyl-4-piperidone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b3395357#spectroscopic-data-of-1-phenethyl-4-piperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com